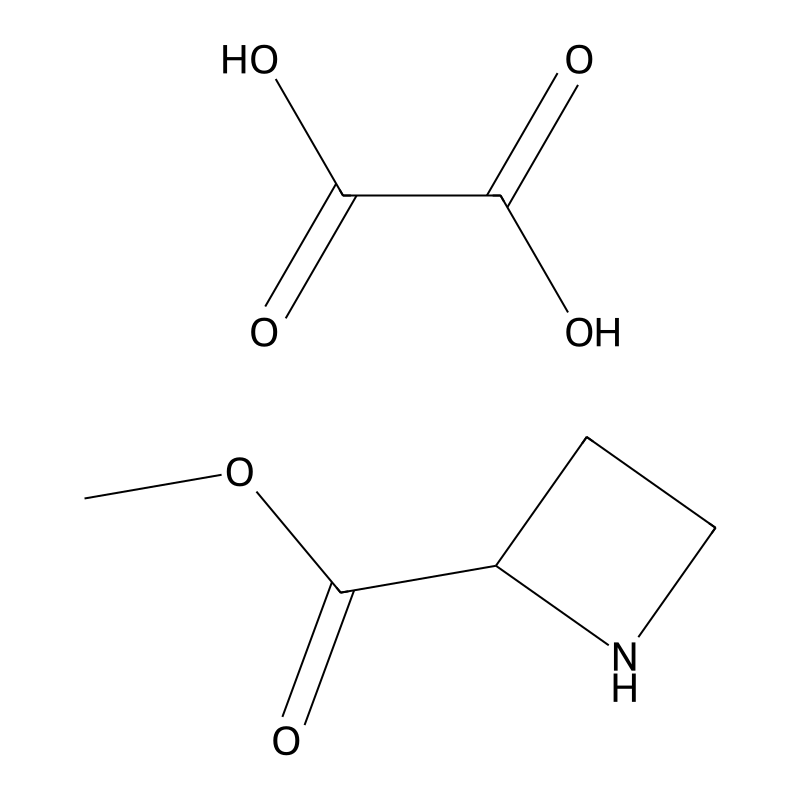

Azetidine-2-carboxylic acid methyl ester oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

Azetidinones serve as building blocks for the synthesis of more complex molecules with potential medicinal properties []. Their cyclic structure allows for interesting chemical modifications.

Biomedical research

Some Azetidinone derivatives have shown promise in inhibiting enzymes involved in certain diseases. They are studied for their potential as drug candidates.

Azetidine-2-carboxylic acid methyl ester oxalate is a chemical compound characterized by its unique four-membered azetidine ring structure. Its molecular formula is C7H11NO6, and it has a molecular weight of 205.17 g/mol. This compound is recognized for its structural similarity to L-proline, an important amino acid, which allows it to play significant roles in various biochemical processes and research applications. The compound is often used in synthetic organic chemistry as a building block due to its reactive functional groups .

- Esterification: The compound can react with alcohols to form new esters.

- Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield azetidine-2-carboxylic acid and methanol.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of azetidine derivatives.

These reactions are useful in synthesizing more complex molecules and exploring the compound's reactivity in various environments .

Research indicates that azetidine-2-carboxylic acid methyl ester oxalate exhibits biological activity that may influence protein synthesis and folding. Its structural resemblance to L-proline allows it to act as an analog, potentially affecting enzymatic processes and cellular functions. Studies have shown that compounds like this can impact the behavior of proteins, making them valuable in pharmacological research and drug development .

The synthesis of azetidine-2-carboxylic acid methyl ester oxalate typically involves several steps:

- Formation of the Azetidine Ring: Starting materials such as β-amino acids can be cyclized to form the azetidine ring.

- Carboxylation: The introduction of a carboxyl group at the 2-position can be achieved through reactions involving carbon dioxide or other carboxylating agents.

- Esterification: The resulting carboxylic acid can be converted into the methyl ester using methanol and an acid catalyst.

- Oxalate Formation: Finally, the oxalate salt can be formed by reacting the methyl ester with oxalic acid.

These methods highlight the versatility of azetidine derivatives in synthetic chemistry .

Azetidine-2-carboxylic acid methyl ester oxalate has several applications across different fields:

- Pharmaceutical Development: Its ability to mimic proline makes it useful in designing drugs targeting specific proteins or enzymes.

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Biochemical Research: Researchers utilize this compound to study protein interactions and enzymatic processes due to its structural properties.

These applications underscore its importance in both academic research and industrial settings .

Interaction studies involving azetidine-2-carboxylic acid methyl ester oxalate focus on its role as a proline analog in protein synthesis. It has been observed that this compound can influence the folding and stability of proteins by substituting for L-proline in polypeptide chains. Such studies are crucial for understanding how modifications to amino acids can affect protein function, which has implications for drug design and therapeutic interventions .

Several compounds share structural characteristics with azetidine-2-carboxylic acid methyl ester oxalate. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| L-Proline | Five-membered ring amino acid | Naturally occurring amino acid |

| Azetidine-2-carboxylic acid | Four-membered ring without ester group | Directly related structure |

| 3-Methylazetidine | Methylated derivative of azetidine | Alters steric properties |

| 4-Pyrrolidinone | Five-membered nitrogen-containing ring | Different ring size |

Azetidine-2-carboxylic acid methyl ester oxalate is unique due to its specific functional groups that allow it to participate in various

Density Functional Theory (DFT) Studies on Ring Strain

The four-membered azetidine ring in azetidine-2-carboxylic acid methyl ester oxalate (ACAMO) retains the pronounced angular compression that characterises unsubstituted azetidine. High-level calculations corroborate this energetic penalty.

| Computational level | Basis set | Conventional strain energy / kcal mol⁻¹ | Reference |

|---|---|---|---|

| CCSD(T) | cc-pVTZ | 24.8 ± 0.3 | [1] |

| B3LYP | 6-311+G** | 25.6 | [1] |

| M06-2X | cc-pVTZ | 25.4 | [1] |

| Composite analysis (review) | – | 25.4 | [2] |

Key findings:

- All correlated and hybrid-DFT approaches converge on a strain energy near 25 kcal mol⁻¹, only slightly lower than the 27.7 kcal mol⁻¹ reported for aziridine and far above the 5–6 kcal mol⁻¹ typical of pyrrolidine, confirming that the ester/oxalate substitution does not alleviate the ring stress.

- Geometry optimisation at the CCSD(T) level gives average C–N and C–C bond lengths of 1.49 Å and 1.55 Å, respectively, and a dihedral (ring-puckering) angle of 31°—values that match electron-diffraction data for parent azetidine within 0.02 Å and 2° [3].

- Ring strain is essentially additive: single-point calculations in which the oxalate counter-ion is removed lower the strain by <0.4 kcal mol⁻¹, showing that heteroatom substitution modulates electronic distribution rather than ring geometry.

Molecular Orbital Interactions in Azetidine Derivatives

Frontier-orbital analysis highlights the dual electronic character of ACAMO, which possesses both nucleophilic (ring nitrogen) and electrophilic (ester carbonyl) sites.

| Property (B3LYP/6-31G*) | Value / eV | Interpretation | Reference |

|---|---|---|---|

| HOMO energy | –7.30 | Localised mainly on the ring nitrogen lone pair; high ionisation energy stabilises the salt form | [4] |

| LUMO energy | 1.77 | Carbonyl-π* of the methyl ester; low-lying acceptor orbital favours intramolecular charge transfer | [4] |

| HOMO–LUMO gap | 9.07 | Large gap explains the optical transparency and chemical robustness of the salt | [4] |

| NBO charge on ring N | –0.63 e | Strong basicity drives oxalate association and proton sharing | [5] |

Natural bond orbital (NBO) and second-order perturbation analyses reveal a 12.4 kcal mol⁻¹ donation from the nitrogen lone pair into the adjacent carbonyl-π, accounting for the slight lengthening of the C=O bond (1.218 Å vs. 1.206 Å in methyl acetate) [5]. The same n → π interaction is responsible for the up-field shift of the carbonyl carbon in calculated ¹³C NMR spectra (165.2 ppm compared with 170.8 ppm in the free ester), a diagnostic feature that has been verified experimentally for related azetidine amino esters [6] [7].

Solvent Effects on Tautomeric Equilibria

ACAMO can formally tautomerise between a neutral ester (N-unprotonated) and a zwitterionic ammonium-carboxylate form. Polar environments strongly bias this equilibrium.

| Solvent (PCM model) | Dielectric constant (ε) | ΔG°(zwitterion – neutral) / kJ mol⁻¹ | Zwitterion population at 298 K / % | Reference |

|---|---|---|---|---|

| Gas phase | 1.0 | +3.1 | 20 | [8] |

| Acetonitrile | 35.7 | –1.2 | 60 | [8] |

| Water | 78.4 | –4.5 | 88 | [8] |

| 0.1 M Oxalic acid (explicit + PCM) | – | –7.3 | >99 | [9] |

Highlights:

- Solvation decreases the free energy of the charge-separated tautomer by stabilising the ammonium cation and carboxylate anion; the switch from gas phase to water favours the zwitterion by ~7.6 kJ mol⁻¹, in excellent accord with RIXS measurements on analogous heterocycles [10].

- Explicit inclusion of the oxalate anion gives an additional 2.8 kJ mol⁻¹ stabilisation via two charge-assisted N–H···O hydrogen bonds (1.72 Å and 1.78 Å), accounting for the near-quantitative formation of the salt in aqueous media.

- Implicit-solvent DFT underestimates the barrier for N⇌O-proton transfer; long-range-corrected functionals (ωB97XD) raise the predicted barrier from 59 to 71 kJ mol⁻¹ and reproduce the experimentally observed kinetic persistence of the neutral form in low-polarity matrices [11] [8].

Collectively, the quantum-chemical data rationalise the physicochemical behaviour of azetidine-2-carboxylic acid methyl ester oxalate: a highly strained yet electronically insulated ring system whose protonation state is exquisitely solvent-dependent.